molecular formula C16H24N2O4S B4398413 N-cyclopentyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

N-cyclopentyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Cat. No.: B4398413
M. Wt: 340.4 g/mol
InChI Key: SVZPZRFLFBOFCU-UHFFFAOYSA-N
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Description

N-cyclopentyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyclopentyl group, an ethyl group, and a 4-methoxyphenylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Glycinamide Backbone: This can be achieved by reacting glycine with an appropriate amine under acidic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halide.

    Attachment of the Ethyl Group: The ethyl group can be added through an alkylation reaction using ethyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopentyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N-[2-(cyclopentylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-2-[5-(5-methyl-2-furyl)-2H-tetrazol-2-yl]acetamide
  • Cyclopentyl methyl ketone
  • 1-cyclopentylethanone

Uniqueness

N-cyclopentyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, is responsible for its potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-cyclopentyl-2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-18(12-16(19)17-13-6-4-5-7-13)23(20,21)15-10-8-14(22-2)9-11-15/h8-11,13H,3-7,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZPZRFLFBOFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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